methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate
Overview
Description
Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate is a chemical compound with significant interest in various scientific fields It is known for its unique structure, which includes an amino group, a hydroxyphenyl group, and a propanoate ester
Mechanism of Action
Target of Action
Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate, also known as (S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate, primarily targets the root system architecture (RSA) of plants . It functions as a nitrification inhibitor, modulating plant growth and RSA by inhibiting primary root elongation and promoting lateral root formation .
Mode of Action
The compound interacts with its targets by interfering with auxin signaling via the nitric oxide (NO) / reactive oxygen species (ROS) pathway . It inhibits primary root elongation in plants like Arabidopsis by elevating the levels of auxin expression and signaling . This is achieved by up-regulating auxin biosynthesis, altering the expression of auxin carriers, and promoting the degradation of the auxin/indole-3-acetic acid family of transcriptional repressors .
Biochemical Pathways
The compound affects the carbon/nitrogen metabolism and secondary metabolism pathways . It modulates the growth and metabolism of leaves and roots in distinct pathways . The genes involved in the phenylpropanoid metabolism pathway show opposite expression patterns between the roots and leaves, resulting in the differential accumulation of secondary metabolites in the roots and leaves .
Result of Action
The compound modulates root system architecture (RSA) and metabolite profiles . It reduces primary root growth but markedly induces lateral root formation in plants like perilla seedlings . Furthermore, the compound significantly induces the accumulation of glucosinolates in roots, suggesting its diverse functions in modulating plant growth, development, and stress tolerance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate typically involves the esterification of (3S)-3-amino-3-(4-hydroxyphenyl)propanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or crystallization are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
Oxidation: Products may include 3-amino-3-(4-oxophenyl)propanoate.
Reduction: Products may include 3-amino-3-(4-hydroxyphenyl)propane.
Substitution: Products depend on the substituent introduced, such as 3-amino-3-(4-alkoxyphenyl)propanoate.
Scientific Research Applications
Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-hydroxyphenyl)propanoate: Lacks the amino group, making it less versatile in biological applications.
3-Amino-3-(4-hydroxyphenyl)propanoic acid: The non-esterified form, which may have different solubility and reactivity.
Uniqueness
Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)6-9(11)7-2-4-8(12)5-3-7/h2-5,9,12H,6,11H2,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIQEIHSKHWXLM-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001245485 | |
Record name | Methyl (βS)-β-amino-4-hydroxybenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001245485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177966-65-3 | |
Record name | Methyl (βS)-β-amino-4-hydroxybenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=177966-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (βS)-β-amino-4-hydroxybenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001245485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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